alpha-D-Glucopyranose, 6-azido-6-deoxy-
Description
Contextualization within Carbohydrate Chemical Biology
6-Azido-6-deoxy-α-D-glucopyranose is a synthetic monosaccharide analogue where the primary hydroxyl group at the C-6 position of α-D-glucopyranose is replaced by an azido (B1232118) (-N₃) group. This seemingly subtle modification places the compound at the heart of carbohydrate chemical biology, a discipline that employs chemical techniques to solve biological problems related to carbohydrates. The introduction of the azide (B81097), a small and biologically inert functional group, allows this sugar to act as a chemical reporter. nih.gov Once introduced into biological systems, often in a cell-permeable per-O-acetylated form (Ac₄6AzGlc), it is processed by cellular enzymatic machinery. nih.gov This metabolic incorporation allows for the labeling of glycoconjugates, which can then be studied to understand their roles in various cellular processes. nih.govnih.gov
Significance of Azide Functionality in Glycosylation Research
The azide group is central to the utility of 6-azido-6-deoxy-α-D-glucopyranose in glycosylation research. Its significance lies in its bioorthogonal reactivity. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group does not typically participate in biological reactions, making it an ideal chemical handle. nih.gov It can undergo highly specific and efficient covalent reactions with complementary bioorthogonal partners, most notably alkynes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), and with triarylphosphines in the Staudinger ligation. nih.govnih.govresearchgate.net This ability to selectively "click" a probe (such as a fluorophore or a biotin (B1667282) tag) onto the azide-modified glycan enables the visualization, isolation, and identification of specific glycoconjugates. nih.govnih.gov
Historical Development of Azido-Sugar Analogues as Research Tools
The use of azido-sugar analogues as research tools emerged from the broader development of bioorthogonal chemistry, pioneered by Carolyn Bertozzi. The concept of metabolic oligosaccharide engineering, where cells are fed unnatural sugars with chemical reporters, revolutionized the study of glycans. nih.gov Initially, azido sugars like N-azidoacetylmannosamine (ManNAz) were used to probe cell surface sialic acid biosynthesis. researchgate.net Over time, a diverse toolkit of azido-sugar analogues has been developed to investigate various glycosylation pathways. researchgate.net 6-Azido-6-deoxy-α-D-glucopyranose and its derivatives have become particularly valuable for studying intracellular glycosylation, such as O-GlcNAcylation, due to the specificities of the enzymes that process them. nih.govresearchgate.net The development of these tools has provided unprecedented insights into the dynamic nature of glycosylation in health and disease. nih.gov
Structure
2D Structure
Properties
CAS No. |
138331-98-3 |
|---|---|
Molecular Formula |
C6H11N3O5 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
CMLRUUHRGSJVMD-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Bioorthogonal Chemical Applications in Glycoconjugate Research
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Glycoprotein (B1211001) and Glycolipid Labeling
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. nih.govrsc.org This reaction has been widely adopted for the labeling of glycoconjugates. nih.govspringernature.com The strategy involves the metabolic incorporation of an azido-sugar, such as the per-O-acetylated form of 6-azido-6-deoxy-glucose (Ac46AzGlc), into the carbohydrate portion of glycoproteins and glycolipids. nih.gov Once incorporated, the azide handle can be selectively reacted with a reporter molecule—such as a fluorophore or a biotin (B1667282) tag—that bears a terminal alkyne.
Research has demonstrated that Ac46AzGlc is a substrate for enzymes in the hexosamine salvage pathway, leading to its incorporation into glycoproteins. nih.gov In a study involving various mammalian cell lines, treatment with Ac46AzGlc resulted in the robust labeling of a variety of proteins. The observed labeling pattern was consistent with that of O-GlcNAc modifications, indicating that O-GlcNAc transferase can utilize the corresponding UDP-sugar nucleotide, UDP-6-azido-6-deoxy-glucose. nih.gov This highlights the utility of 6-azido-6-deoxy-glucose as a metabolic chemical reporter to probe glycoprotein synthesis.
The kinetics of protein labeling with Ac46AzGlc have been investigated in NIH3T3 and H1299 cell lines. A dose-dependent increase in labeling was observed with increasing concentrations of Ac46AzGlc. nih.gov Time-course experiments revealed that labeling could be detected in as little as two hours, with the signal peaking between 6 and 12 hours of incubation. nih.gov
In the realm of glycolipid research, 6-azido-6-deoxy derivatives of phosphatidylinositol (PI) have been synthesized. nih.gov These molecules, containing an azido (B1232118) group on the inositol (B14025) headgroup, serve as probes for studying PI and its phosphorylated derivatives (PIPs), which are critical signaling molecules. The azido group allows for the subsequent attachment of various tags via CuAAC, facilitating the investigation of PI metabolism and interactions. nih.gov The design of these probes ensures that the key positions for phosphorylation on the myo-inositol ring remain unmodified, thus preserving their biological activity. nih.gov
| Cell Line | Time to Detection | Peak Labeling Time | Concentration Dependence |
|---|---|---|---|
| NIH3T3 | ~2 hours | 6-12 hours | Dose-dependent |
| H1299 | ~2 hours | 6-12 hours | Dose-dependent |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Studies
While CuAAC is a powerful tool, the cytotoxicity of the copper(I) catalyst limits its application in living organisms. wikipedia.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by utilizing a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. magtech.com.cnnih.gov This has made SPAAC the preferred method for live-cell imaging and in vivo studies. nih.gov
The principle of SPAAC in glycoconjugate research is similar to that of CuAAC: an azido-sugar is metabolically incorporated into cellular glycans, followed by the introduction of a cyclooctyne-bearing probe. The reaction between the azide-labeled glycoconjugates and the cyclooctyne probe allows for their visualization and characterization in a live-cell context. The rate of the SPAAC reaction is influenced by the structure of the cyclooctyne and the steric accessibility of the azide. researchgate.net
Studies have shown that azido-sugars, including derivatives of 6-azido-6-deoxy-glucose, can be used in conjunction with cyclooctyne probes for live-cell imaging. For instance, the metabolic labeling of cells with an azido-containing monosaccharide followed by reaction with a dibenzocyclooctynol (DIBO)-biotin conjugate has been used to assess the relative amounts of sialic acid on the surface of living cells with glycosylation defects. nih.govnih.gov
| Feature | CuAAC | SPAAC |
|---|---|---|
| Catalyst | Copper(I) | None |
| Live-Cell Compatibility | Limited due to copper toxicity | High |
| Reaction Partners | Azide and terminal alkyne | Azide and strained cyclooctyne |
| Applications | In vitro labeling, fixed cells | Live-cell imaging, in vivo studies |
Staudinger Ligation as an Alternative Bioorthogonal Reaction
The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. thermofisher.comsigmaaldrich.com This reaction forms a stable amide bond and has been successfully employed for the chemical modification of biomolecules. nih.gov The azide group acts as a soft electrophile, reacting chemoselectively with the soft nucleophile of the phosphine, even in the complex chemical environment of a living cell. nih.gov
In the context of glycoconjugate research, azido-sugars like 6-azido-6-deoxy-glucose can be metabolically incorporated into cellular glycoproteins. thermofisher.com The azide-modified glycoproteins can then be targeted with a phosphine-based probe. thermofisher.com This approach has been used for cell surface engineering, where the introduction of azido-sugars into cell-surface glycans allows for their subsequent modification with phosphine-tagged molecules. sigmaaldrich.com
The Staudinger ligation has been shown to proceed with high efficiency and without affecting the stereochemistry of the alpha-carbon of the azide, which is crucial when dealing with chiral biomolecules like carbohydrates. nih.govresearchgate.net The reaction proceeds through an aza-ylide intermediate, which, in the presence of an appropriately placed electrophilic trap on the phosphine, rearranges to form a stable amide linkage. raineslab.com
Design and Characterization of Azido-Functionalized Probes
The successful application of bioorthogonal chemistry in glycoconjugate research relies on the careful design and synthesis of azido-functionalized probes. nih.gov The azido group in alpha-D-Glucopyranose, 6-azido-6-deoxy- is typically introduced at a position that does not significantly perturb the sugar's ability to be processed by the cellular metabolic machinery. The 6-position of glucose is often chosen for modification as it is not directly involved in the formation of the pyranose ring and is frequently a site of natural modifications.
The synthesis of 6-azido-6-deoxy-glucose derivatives often starts from a protected form of glucose, such as methyl α-D-glucopyranoside. nih.gov Regioselective transformations are employed to introduce the azide group at the C-6 position. The characterization of these azido-sugar probes is critical to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used for this purpose.
For example, the synthesis of 1,2,3,4-O-acetyl-6-azido-6-deoxy-glucose (Ac46AzGlc) has been described, and its utility as a metabolic chemical reporter has been demonstrated. nih.gov Similarly, the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol has been reported, involving multiple regioselective steps and employing Ferrier rearrangement as a key transformation. nih.gov The azide group in these probes is small and does not significantly increase steric hindrance compared to a hydroxyl group, which is advantageous for their interaction with enzymes and other biomolecules. nih.gov
The design of these probes also considers their downstream applications. For instance, the inclusion of protecting groups, such as acetyl groups on the hydroxyls of the glucose moiety, can enhance cell permeability. These protecting groups are then removed by endogenous esterases inside the cell, releasing the active azido-sugar.
| Property | Consideration | Example |
|---|---|---|
| Azide Position | Should not interfere with metabolic processing. | C-6 position of glucose. |
| Cell Permeability | Enhanced by the addition of protecting groups. | Per-O-acetylation (e.g., Ac46AzGlc). |
| Steric Hindrance | The azide group is small, minimizing steric hindrance. | Similar in size to a hydroxyl group. |
| Characterization | Confirmation of structure and purity is essential. | NMR spectroscopy, mass spectrometry. |
Metabolic Chemical Reporting and Glycan Dynamics Elucidation
Cellular Uptake and Intracellular Processing of Azido-Sugars by Glucose Transporters (GLUTs)
The journey of 6-azido-6-deoxy-glucose as a metabolic reporter begins with its entry into the cell. To enhance cell permeability, the sugar is often introduced in its per-O-acetylated form (Ac46AzGlc). researchgate.netnih.gov These acetyl groups increase the molecule's hydrophobicity, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are thought to remove the acetyl groups, releasing the active 6AzGlc reporter molecule. rsc.org
The subsequent transport and uptake of the deacetylated 6AzGlc are mediated by facilitative glucose transporters (GLUTs), a family of membrane proteins responsible for transporting glucose and related hexoses across the plasma membrane. nih.govwikipedia.org Studies on similar 6-position modified sugars, such as 6-azido-6-deoxy-D-galactose (6AzGal) and 6-fluoro-6-deoxy-D-glucose (6FDG), have demonstrated that they act as substrates for GLUTs. nih.govnih.gov The uptake of these analogs is competitively inhibited by D-glucose and by known GLUT inhibitors like cytochalasin B, confirming their transport via these channels. nih.govnih.gov For instance, insulin, which promotes the translocation of GLUT4 to the cell surface, stimulates the uptake of 6FDG in adipocytes, further supporting the role of GLUTs in transporting 6-deoxy-glucose analogs. nih.gov This evidence strongly suggests that 6AzGlc is also recognized and transported into cells by various GLUT isoforms, which are ubiquitously expressed across different cell types. nih.govnih.gov
| Transporter Family | Key Isoforms | Primary Function in Glucose Uptake | Relevance to 6AzGlc Uptake |
| Glucose Transporters (GLUTs) | GLUT1, GLUT2, GLUT3, GLUT4 | Facilitated diffusion of glucose across the plasma membrane down a concentration gradient. wikipedia.orgwikipedia.org | 6-deoxy-glucose analogs are recognized as substrates and transported into the cell. nih.govnih.gov |
| Sodium-Glucose Cotransporters (SGLTs) | SGLT1, SGLT2 | Secondary active transport of glucose against a concentration gradient, coupled to sodium ion transport. wikipedia.orggpnotebook.com | While primarily studied in the context of GLUTs, SGLTs may also play a role in specific tissues like the intestine and kidney. nih.govnih.gov |
Biosynthetic Pathway Integration of Azido-Sugars into Glycans
Following cellular uptake, 6-azido-6-deoxy-glucose is processed by the cell's endogenous carbohydrate metabolic pathways. nih.govrsc.org The azido-sugar can bypass parts of the canonical hexosamine salvage pathway to be biosynthetically converted into its activated nucleotide sugar donor form, uridine (B1682114) diphosphate-6-azido-6-deoxy-glucose (UDP-6AzGlc). nih.govnih.gov The presence of the 6-azido group is tolerated by the necessary enzymes, including kinases and pyrophosphorylases, that catalyze this transformation. nih.govresearchgate.net The successful production of UDP-6AzGlc in living cells has been confirmed experimentally. researchgate.netacs.org
Once formed, UDP-6AzGlc serves as an unnatural substrate for glycosyltransferases. nih.gov Research has shown that O-GlcNAc transferase (OGT), an enzyme that typically transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to serine and threonine residues of intracellular proteins, can utilize UDP-6AzGlc. nih.govnih.gov This results in the incorporation of 6AzGlc onto a variety of nucleocytoplasmic proteins as an O-linked modification. nih.gov This finding was significant as it demonstrated a surprising promiscuity of OGT, which was previously thought to be unable to transfer unmodified glucose. nih.gov
Interestingly, studies have shown that 6AzGlc is not significantly incorporated into N-linked glycans. nih.gov Treatment of cell lysates labeled with Ac46AzGlc with PNGase F, an enzyme that specifically cleaves N-linked glycans, did not result in a loss of the azide-dependent signal. nih.gov In contrast, the signal was sensitive to β-elimination, a chemical method used to cleave O-linked glycans, confirming its presence in this type of linkage. nih.gov
| Metabolic Step | Key Enzyme(s) | Substrate | Product | Resulting Glycan Modification |
| Activation | Hexokinase, Phosphoglucomutase, UDP-glucose pyrophosphorylase | 6-azido-6-deoxy-glucose | UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc) | - |
| Transfer | O-GlcNAc Transferase (OGT) | UDP-6AzGlc | 6AzGlc-modified protein | O-linked 6AzGlc on intracellular proteins. acs.orgnih.gov |
Visualization and Tracing of Azido-Sugar Dynamics in Biological Systems
The azide (B81097) group on the incorporated 6AzGlc molecule serves as a bioorthogonal chemical handle. mdpi.comnih.gov This means it is chemically inert within the biological system but can be made to react specifically and efficiently with an exogenously supplied probe. rsc.orgcas.org This two-step approach of metabolic labeling followed by bioorthogonal ligation allows for the visualization and tracing of the modified glycoconjugates. nih.govresearchgate.net
Several bioorthogonal reactions can be used to detect the azide group. mdpi.comresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Often called "click chemistry," this reaction forms a stable triazole linkage between the azide on the sugar and a terminal alkyne on a probe molecule. nih.govrsc.org The probe can be a fluorophore (like TAMRA or BDP-DBCO) for fluorescence microscopy or in-gel fluorescence scanning, or a biotin (B1667282) tag for enrichment and subsequent proteomic analysis. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free version of click chemistry that uses a strained cyclooctyne (B158145) probe (e.g., DBCO). rsc.orgnih.gov The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it highly suitable for imaging in living cells and organisms. rsc.orgresearchgate.net
Staudinger Ligation : This was one of the first bioorthogonal reactions used for this purpose, involving the reaction of the azide with a specifically engineered triarylphosphine probe to form an amide bond. mdpi.comnih.govresearchgate.net
These techniques enable researchers to track the dynamics of 6AzGlc-labeled glycans. For example, pulse-chase experiments, where cells are first incubated with Ac46AzGlc and then transferred to a label-free medium, have shown a relatively rapid turnover of the 6AzGlc modification on proteins, with most of the signal lost within 12-24 hours. nih.gov This allows for the study of the dynamic nature of O-GlcNAc modifications.
| Technique | Reaction Type | Key Reagents | Application |
| CuAAC (Click Chemistry) | Copper-Catalyzed Cycloaddition | Azide, Terminal Alkyne, Copper(I) catalyst | In-gel fluorescence, microscopy, proteomics (after cell lysis). nih.govrsc.org |
| SPAAC | Strain-Promoted Cycloaddition | Azide, Strained Alkyne (e.g., DBCO) | Live-cell imaging, in vivo tracing, flow cytometry. nih.govresearchgate.net |
| Staudinger Ligation | Amide bond formation | Azide, Triarylphosphine | Glycoprotein (B1211001) enrichment, cellular imaging. nih.govresearchgate.net |
Assessment of Biosynthetic Enzyme Tolerance to Unnatural Substrates
The successful use of 6-azido-6-deoxy-glucose as a metabolic reporter underscores the remarkable tolerance of the cellular glycosylation machinery for unnatural substrates. researchgate.netnih.gov The enzymes involved in converting the free sugar into the activated UDP-6AzGlc donor, and the glycosyltransferases that subsequently transfer it to proteins, must all accommodate the azide-modified molecule. acs.orgnih.gov
The ability of OGT to use UDP-6AzGlc is a prime example of this enzymatic promiscuity. nih.govnih.gov It suggests that the enzyme's active site can tolerate modifications at the C-6 position of the glucose moiety of the UDP-sugar donor, a position previously thought to be important for substrate recognition. nih.gov This tolerance is not unlimited, as modifications at other positions can prevent metabolic incorporation. rsc.org However, the acceptance of 6AzGlc has opened avenues for probing the function of OGT and discovering new substrates. researchgate.netnih.gov
This substrate promiscuity extends beyond just OGT. The entire pathway from sugar uptake to activation demonstrates a level of flexibility that allows chemical biologists to "hijack" the process for labeling and visualization purposes. rsc.orgacs.org The use of metabolic chemical reporters like 6AzGlc has thus become a powerful tool not only for tracking glycans but also for interrogating the fundamental substrate specificity and tolerance of the enzymes that govern glycan biosynthesis. acs.orgnih.gov
Enzymatic Recognition, Substrate Specificity, and Inhibition Studies
Glycosyltransferase Substrate Promiscuity and Specificity
Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide from an activated donor, typically a nucleotide sugar, to an acceptor molecule. The specificity of these enzymes is crucial for the correct synthesis of complex glycans. However, many glycosyltransferases exhibit a degree of promiscuity, accepting unnatural substrates like azido-sugars.
O-GlcNAc Transferase (OGT) is a vital intracellular glycosyltransferase that modifies nuclear and cytoplasmic proteins with a single N-acetylglucosamine (GlcNAc) moiety. uvic.ca Remarkably, OGT displays a surprising tolerance for modifications on its donor substrate, UDP-GlcNAc.
Research has demonstrated that OGT can utilize UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc) as a substrate. rcsb.orgnih.gov When mammalian cells are treated with the per-O-acetylated form of 6-azido-6-deoxy-glucose (Ac46AzGlc), it is metabolized into UDP-6AzGlc within the cell. nih.govacs.org This unnatural sugar donor is then used by OGT to transfer the 6-azido-glucose moiety onto known O-GlcNAcylated proteins. rcsb.orgnih.gov This promiscuity is noteworthy, especially considering that OGT was previously thought to have a strict requirement for the 2-acetamido group of GlcNAc. rcsb.org The ability of OGT to transfer not only 6AzGlc but also 2-azido-2-deoxy-glucose (GlcAz) highlights its catalytic flexibility. nih.gov
The labeling of proteins by 6AzGlc is dependent on OGT activity, as inhibition of OGT leads to a reduction in this labeling. rcsb.org This discovery has been instrumental in probing the substrate scope of OGT and has even led to the identification of endogenous O-glucose modifications on proteins, suggesting that OGT's natural substrate repertoire may be broader than initially understood. rcsb.orgacs.org
OGT Activity with Azido-Glucose Analogs
| Azido-Sugar Analog | Metabolic Precursor | Enzyme | Activity | Key Finding |
|---|---|---|---|---|
| 6-azido-6-deoxy-glucose (6AzGlc) | Ac46AzGlc | O-GlcNAc Transferase (OGT) | Substrate | OGT can transfer 6AzGlc from UDP-6AzGlc to proteins, demonstrating substrate promiscuity. rcsb.orgnih.gov |
| 2-azido-2-deoxy-glucose (GlcAz) | AcGlcAz | O-GlcNAc Transferase (OGT) | Substrate | OGT can transfer GlcAz from UDP-GlcAz to proteins, further showing tolerance for modifications at the C-2 position. nih.gov |
The metabolism of galactose is primarily handled by the Leloir pathway, which involves the enzymes Galactokinase (GALK) and Galactose-1-phosphate Uridylyltransferase (GALT). While the focus of this article is on 6-azido-6-deoxy-glucose, the study of its galactose epimer, 6-azido-6-deoxy-galactose, provides insights into the tolerance of this metabolic pathway for azido-sugars.
Studies have shown that cells treated with per-O-acetylated-6-azido-6-deoxy-galactose (Ac46AzGal) exhibit robust protein labeling. nih.gov Interestingly, in vitro experiments have demonstrated that UDP-6-azido-6-deoxy-galactose (UDP-6AzGal) is not a direct substrate for OGT. nih.gov This suggests that Ac46AzGal is metabolized through the Leloir pathway. It is hypothesized that 6-azido-6-deoxy-galactose is first phosphorylated by GALK and then converted to UDP-6AzGal. Subsequently, the enzyme UDP-galactose-4'-epimerase (GALE) is thought to convert UDP-6AzGal to UDP-6AzGlc, which can then be utilized by OGT. nih.gov
Furthermore, research has shown that mutant versions of GALK can be employed to produce 6-azido-6-deoxy-D-galactose-1-phosphate, which can then be converted to UDP-6-azido-6-deoxy-D-galactose. uvic.ca This indicates that the enzymes of the Leloir pathway can be engineered to accommodate azido-functionalized substrates more efficiently.
The acceptance of azido-sugars is not limited to OGT and the Leloir pathway enzymes but extends to a broader range of glycosyltransferases, albeit with significant limitations. The position of the azido (B1232118) modification is a critical determinant of its acceptance.
Generally, azido groups on primary carbons, such as the C-6 position of glucose, are more readily accommodated by glycosyltransferases than those on secondary carbons (C-2, C-3, C-4). Even when an azido-sugar is accepted, the catalytic efficiency of the glycosyltransferase is often significantly lower compared to its natural substrate. For instance, a study using glycosidases as a model for glycosyltransferases found that only a small subset of enzymes could process a 6-azido substrate with an efficiency close to that of the parent substrate.
This reduced efficiency is attributed to the steric bulk and different electronic properties of the azide (B81097) group compared to a hydroxyl group. The azide is a larger, more rigid substituent and cannot participate in the same hydrogen bonding interactions as a hydroxyl group, which can disrupt the precise positioning of the substrate in the enzyme's active site. Therefore, while azido-sugars are valuable tools for probing glycosyltransferase activity, the results must be interpreted with caution, as they may not fully reflect the enzyme's interaction with its natural substrate.
General Acceptance of Azido-Sugars by Glycosyltransferases
| Position of Azide | General Acceptance | Reason for Limitation |
|---|---|---|
| Primary Carbon (e.g., C-6) | More readily accepted, but often with reduced efficiency. | Steric hindrance and altered electronic properties compared to a hydroxyl group. |
| Secondary Carbon (e.g., C-2, C-3, C-4) | Poorly accepted or not accepted at all by most enzymes. | Significant disruption of the required stereochemistry and hydrogen bonding network in the active site. |
Glycosidase Activity and Inhibition by Azido-Sugar Derivatives
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Similar to glycosyltransferases, their activity can be influenced by the presence of an azido group on the sugar moiety.
Studies using glycosidases as model systems have shown that these enzymes can recognize and, in some cases, process azido-sugar substrates. However, the efficiency of this processing is highly dependent on the enzyme and the position of the azide group. For many glycosidases, the presence of an azide group, even at the C-6 position, can significantly hamper catalytic activity.
Azido-sugar derivatives have also been explored as inhibitors of glycosidases. Their ability to mimic the natural substrate allows them to bind to the active site. Depending on the specific modifications, these compounds can act as competitive inhibitors. Furthermore, the azide group can be incorporated into mechanism-based inhibitors, where the azido-sugar is designed to react covalently with the enzyme's catalytic residues, leading to irreversible inhibition. This approach has been utilized in the development of activity-based probes for profiling glycosidase activity in complex biological samples.
Structural Analysis of Enzyme-Azido-Sugar Interactions
Understanding the molecular basis for the acceptance or rejection of azido-sugars by enzymes requires detailed structural information. While a crystal structure of OGT in complex with UDP-6-azido-6-deoxy-glucose is not yet available, a wealth of structural information on glycosyltransferases and glycosidases with their natural substrates provides a framework for understanding these interactions.
The azide group is significantly larger and more linear than a hydroxyl group, which necessitates a more spacious binding pocket in the enzyme's active site. Structural studies of OGT with its natural substrate, UDP-GlcNAc, reveal a well-defined active site with specific hydrogen bonding networks that recognize the different hydroxyl groups of the glucose moiety. The replacement of the 6-hydroxyl group with an azide would disrupt these interactions and introduce new steric constraints. The promiscuity of OGT suggests that its active site has a degree of flexibility that can accommodate these changes.
Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the interactions between enzymes and azido-sugars. These studies can provide insights into the conformational changes that occur upon binding and the dynamics of the enzyme-substrate complex. The use of azido-sugars in NMR studies is also advantageous for labeling purposes, allowing for the specific introduction of probes to monitor enzyme-ligand interactions.
Applications in Chemical Biology and Glycobiological Research
Probing Glycosylation Pathways and Mechanistic Insights
6-Azido-6-deoxy-α-D-glucopyranose serves as a metabolic chemical reporter, providing a powerful method for investigating glycosylation pathways. When introduced to cells, this glucose analog can be metabolized and incorporated into glycoconjugates. The azide (B81097) group, being bioorthogonal, does not interfere with the natural metabolic processes but provides a chemical handle for subsequent detection and analysis.
One of the key insights gained from using 6-azido-6-deoxy-α-D-glucopyranose is the understanding of the substrate promiscuity of certain enzymes. For instance, studies have shown that O-GlcNAc transferase (OGT), an enzyme responsible for adding O-linked N-acetylglucosamine to proteins, can utilize the UDP-activated form of 6-azido-6-deoxy-glucose as a substrate. nih.gov This demonstrates the flexibility of the enzyme's active site and provides a method to label OGT-modified proteins for further study. By treating cells with the per-O-acetylated version of 6-azido-6-deoxy-glucose, researchers can achieve robust labeling of a variety of proteins, and this labeling is consistent with O-GlcNAc modifications. nih.gov
These metabolic labeling experiments have been instrumental in elucidating the tolerance of biosynthetic enzymes and glycosyltransferases to different sugar substrates. The ability to track the incorporation of the azido-sugar into various glycans allows for a detailed mapping of the metabolic pathways and sheds light on the regulatory mechanisms involved in glycosylation.
Identification and Characterization of Modified Proteins and Lipids
The azide functionality of 6-azido-6-deoxy-α-D-glucopyranose is central to its application in identifying and characterizing modified biomolecules. Through "click chemistry," a set of biocompatible reactions, the azide group can be specifically and efficiently ligated to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This enables the visualization and enrichment of the modified proteins and lipids.
Detection and Identification of O-GlcNAc-Modified Proteins
While a closely related compound, 6-azido-6-deoxy-N-acetyl-galactosamine, has been developed as a potent and selective probe for O-GlcNAc-modified proteins, the principle of using an azido-sugar for metabolic labeling and subsequent detection is the same. The azido-sugar is metabolically incorporated into proteins, and the azide group then serves as a handle for conjugation to a reporter molecule via click chemistry. This approach allows for the robust labeling of O-GlcNAc glycosylation in a wide range of cell lines, facilitating their detection and identification through techniques like in-gel fluorescence scanning and mass spectrometry-based proteomics.
Visualization of Protein-Specific Glycation
Protein glycation, the non-enzymatic reaction between a sugar and a protein, is a challenging process to study in a protein-specific manner. 6-Azido-6-deoxy-D-glucose (6AzGlc) has been successfully employed as a chemical reporter to visualize protein-specific glycation in living cells. In this strategy, proteins are glycated by 6AzGlc, and then two types of DNA probes are used for detection. A glycation conversion probe attaches to the glycation adduct, and a protein targeting probe binds to the specific protein of interest. The proximity of these two probes triggers a Förster resonance energy transfer (FRET) signal, allowing for the visualization of glycation on specific proteins like PD-L1 and integrin. This method also enables the analysis of the biological functions of the glycated protein in its native environment.
Investigation of Phosphatidylinositol and Glycosylphosphatidylinositol Derivatives
Researchers have synthesized 6-azido-6-deoxy derivatives of phosphatidylinositol (PI) to serve as probes for studying PI and its related biological functions. nih.gov These synthetic PI derivatives contain an azido (B1232118) group in the inositol (B14025) residue, which allows for their functionalization under bioorthogonal conditions. The synthesis of these probes often starts from methyl α-D-glucopyranoside and involves multiple regioselective transformations. nih.gov
These azido-PI analogs are valuable tools for investigating PI phosphorylation, its interactions with other molecules within the cell, and the roles of lipid structures in these processes. nih.gov The presence of the small azido group has a minimal impact on the properties of the PI analogues, allowing them to be processed by cellular machinery. nih.gov This enables the metabolic engineering of cell-surface glycosylphosphatidylinositol (GPI) anchors and GPI-anchored proteins to carry an azido tag, facilitating their study. nih.gov
| Compound | Starting Material | Key Synthetic Step | Application |
| 6-azido-6-deoxy-1-O-{[(R)-2,3-di-O-stearoyl-sn-glycerol]-phosphono}-myo-inositol | methyl α-D-glucopyranoside | Ferrier rearrangement | Probing PI phosphorylation and interactions |
| 6-azido-6-deoxy-1-O-{[(R)-2-O-oleoyl-3-O-stearoyl-sn-glycerol]-phosphono}-myo-inositol | methyl α-D-glucopyranoside | Ferrier rearrangement | Investigating the role of lipid structure in PI biology |
Studies on Carbohydrate-Protein Interactions in Cellular Processes
Understanding the interactions between carbohydrates and proteins is fundamental to many cellular processes. 6-Azido-6-deoxy-α-D-glucopyranose and other azido-functionalized saccharides are valuable tools in these studies. The azide group allows for the synthesis of fluorescently labeled glycan probes through cycloaddition reactions with alkynylated fluorescent derivatives. rsc.org
These fluorescent probes can then be used in techniques like fluorescence polarization (FP) assays to study carbohydrate-protein interactions in solution. rsc.org FP is a sensitive technique that can measure the binding of a small fluorescent molecule (the glycan probe) to a larger molecule (the protein). By competing with the fluorescent probe, unlabeled carbohydrates can be screened for their ability to bind to the protein, enabling the discovery of new ligands and inhibitors. rsc.org This approach has been used to study the interactions of carbohydrates with lectins and enzymes. rsc.org
Design of Molecular Tools for Membrane Mimetics and Surface Functionalization
The bioorthogonal reactivity of the azide group in 6-azido-6-deoxy-α-D-glucopyranose makes it a versatile component in the design of molecular tools for creating membrane mimetics and for surface functionalization. While direct examples of 6-azido-6-deoxy-α-D-glucopyranose in membrane mimetics are not extensively documented in the provided context, the principles of surface functionalization using this compound are clear.
Nanoparticles can be functionalized with carbohydrate ligands to enhance their biocompatibility and for targeted delivery. The azide group of 6-azido-6-deoxy-α-D-glucopyranose can be readily attached to the surface of nanoparticles that have been modified with an alkyne group, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This creates a nanoparticle surface that mimics the glycocalyx of a cell, which can be used to study cell-cell recognition events or to target specific cells that have receptors for glucose.
The functionalization of surfaces with carbohydrates can also be used to create platforms for studying carbohydrate-binding proteins or for developing biosensors. The ability to precisely control the presentation of the glucose moiety on a surface allows for a systematic investigation of the factors that govern carbohydrate-protein interactions.
Development of Siderophore Conjugates for Bacterial Research
While direct conjugation of alpha-D-Glucopyranose, 6-azido-6-deoxy- to siderophores for bacterial research is not extensively documented in publicly available literature, the unique properties of this azido sugar make it a valuable tool in the broader field of chemical biology and glycobiological research, particularly in studying bacteria. The primary application lies in its use as a metabolic chemical reporter for the investigation of bacterial glycans.
The core principle of this approach is the metabolic incorporation of the azido sugar into bacterial cell surface glycans. Bacteria are cultured in the presence of a per-O-acetylated version of 6-azido-6-deoxy-glucose (Ac46AzGlc). The acetyl groups enhance cell permeability, allowing the compound to enter the bacterial cytoplasm. Once inside, cellular enzymes remove the acetyl groups, and the 6-azido-6-deoxy-glucose can enter into metabolic pathways.
This azido sugar can be utilized by bacterial enzymes and incorporated into various glycoconjugates, such as lipopolysaccharides (LPS) in Gram-negative bacteria and peptidoglycan (PG) in both Gram-positive and Gram-negative bacteria. springernature.comnih.gov The azide group, being a bioorthogonal chemical handle, does not significantly interfere with the metabolic processing of the sugar. nih.gov
The presence of the azide group on the bacterial cell surface then allows for chemoselective ligation with a probe molecule containing a complementary bioorthogonal functional group, most commonly an alkyne, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This enables the attachment of various tags, such as fluorophores or biotin, for subsequent analysis. springernature.com
Detailed Research Findings
Research in this area has provided significant insights into bacterial physiology and the biosynthesis of their cell walls.
Visualization of Bacterial Glycans: By tagging the incorporated 6-azido-6-deoxy-glucose with fluorescent probes, researchers can visualize the location and dynamics of specific glycans on the bacterial cell surface using techniques like fluorescence microscopy and flow cytometry. springernature.comnih.gov This allows for the study of cell division, biofilm formation, and the interaction of bacteria with their environment or host cells.
Identification of Glycosylated Proteins: The biotin tag, when attached to the azido sugar, can be used for the enrichment and subsequent identification of glycosylated proteins using proteomic techniques. This has been instrumental in discovering and characterizing new glycoproteins in bacteria, a class of molecules increasingly recognized for their roles in pathogenesis and other biological processes.
Probing Enzyme Activity: The incorporation of 6-azido-6-deoxy-glucose can serve as a reporter for the activity of specific glycosyltransferases within the bacterial cell. The extent of its incorporation can reflect the substrate promiscuity of these enzymes. For instance, studies have shown that O-GlcNAc transferase (OGT), an enzyme involved in protein glycosylation, can utilize UDP-6AzGlc as a substrate. nih.govacs.org
The table below summarizes the key applications and findings related to the use of 6-azido-6-deoxy-glucose in bacterial research.
| Application Area | Organism Type | Key Findings & Techniques | Reference |
| Metabolic Labeling of Lipopolysaccharides (LPS) | Gram-negative bacteria | Incorporation of azido-sugars enables live-cell fluorescence imaging and molecular analysis of the outer membrane. Labeled LPS can be analyzed by SDS-PAGE, microscopy, and flow cytometry. | springernature.com |
| Peptidoglycan (PG) Labeling | Bacteria | Azide-functionalized glucosamine (B1671600) can be metabolically incorporated into the PG layer, allowing for fluorescent labeling to study PG synthesis and dynamics. | nih.gov |
| Probing Glycosyltransferase Promiscuity | Mammalian cells (relevant to bacterial systems) | 6-azido-6-deoxy-glucose is processed and incorporated into proteins by O-GlcNAc transferase (OGT), revealing the enzyme's tolerance for modified sugar substrates. | nih.govacs.orgresearchgate.net |
| Cell Surface Glycan Analysis | Various bacteria | Azido sugars serve as chemical reporters for labeling and identifying bacterial cell surface glycans, though the efficiency of incorporation can be species-dependent. | nih.govresearchgate.net |
Advanced Analytical Methodologies for Azido Glycan Analysis
Mass Spectrometry (MS)-Based Glycoproteomics and Glycolipidomics for Glycan Identification and Quantification
Mass spectrometry has become an indispensable tool for the qualitative and quantitative analysis of glycoproteins and glycolipids. nih.gov The metabolic labeling of glycans with azido (B1232118) sugars like 6-azido-6-deoxy-α-D-glucopyranose significantly enhances the capabilities of MS-based approaches. nih.govnih.gov This strategy, often termed metabolic oligosaccharide engineering, involves introducing the azido sugar to cells, where it is integrated into the glycan biosynthetic pathways. nih.govresearchgate.net
The core workflow involves several key steps:
Metabolic Labeling : Cells are cultured with an acetylated form of the azido sugar (e.g., per-O-acetylated 6-azido-6-deoxy-glucose or Ac46AzGlc) to improve cell permeability. nih.gov
Bioorthogonal Ligation : The azide-modified glycoconjugates are then reacted with a probe that has a complementary functional group (e.g., an alkyne or phosphine). This probe often includes an affinity tag, such as biotin (B1667282). nih.gov
Enrichment : The tagged glycoproteins or glycolipids are selectively isolated and enriched from complex biological samples. nih.govresearchgate.net
MS Analysis : The enriched samples are then analyzed by mass spectrometry to identify the specific proteins or lipids that are glycosylated and to characterize the structure of the attached glycans. nih.govescholarship.org
Various MS techniques are employed for this purpose. Matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) are the most common ionization methods used for analyzing these large biomolecules. escholarship.orgresearchgate.net Advanced MS methods, such as those coupled with liquid chromatography (LC-MS/MS), allow for the separation and detailed structural elucidation of glycopeptides and glycolipids. nih.gov This approach not only identifies the sites of glycosylation but also provides information on the composition and structure of the glycan chains. escholarship.org
| Technique | Primary Application | Key Findings Enabled |
|---|---|---|
| MALDI-TOF MS | Screening and profiling of labeled glycopeptides. | Rapid identification of the presence of azido-sialic acid (SiaNAz) on monoclonal antibodies. researchgate.net |
| LC-ESI-MS/MS | Comprehensive identification and quantification of glycoproteins and their glycosylation sites. | Detailed profiling of O-GlcNAc modified proteins in various cell lines. nih.gov |
| Ion Mobility Spectroscopy-MS (IMS-MS) | Separation of isomeric glycan structures. | Distinguishing between different glycan isomers that are indistinguishable by mass alone. nih.gov |
Fluorescence Imaging and Microscopy for Live-Cell Glycan Visualization
Fluorescence imaging provides unparalleled insights into the spatial and temporal dynamics of biomolecules within living cells. nih.govspringernature.com The use of 6-azido-6-deoxy-α-D-glucopyranose and other azido sugars has revolutionized the visualization of glycans, a class of molecules previously difficult to image with genetically encoded reporters. pnas.orgacs.org
The methodology for fluorescence imaging of azido-glycans is a two-step process:
Cells are first fed the azido sugar, which is incorporated into cell-surface and intracellular glycoconjugates. nih.gov
A fluorescent probe conjugated to a bioorthogonal reactant (like a cyclooctyne (B158145) or a phosphine) is then added to the cells. acs.orgnih.gov This probe covalently attaches to the azide-modified glycans, rendering them fluorescent.
This chemical reporter strategy allows for the non-invasive imaging of glycans in living cells and even whole organisms with high spatial and temporal resolution. pnas.orgacs.org A variety of fluorescence microscopy techniques can be employed, from standard confocal microscopy to advanced super-resolution methods, to visualize the distribution, trafficking, and dynamics of specific glycan populations. nih.govnih.gov Researchers have successfully used this approach to image sialylated glycans on the surface of cancer cells and to track changes in glycosylation during cellular processes. nih.gov
| Method | Bioorthogonal Reaction | Probe Type | Application Example |
|---|---|---|---|
| Confocal Microscopy | Staudinger Ligation | Phosphine-Fluorophore Conjugates (e.g., Phosphine-FLAG) | Visualization of cellular glycan distribution and enrichment for proteomic analysis. nih.gov |
| Super-Resolution Microscopy | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne-Fluorophore Conjugates | High-resolution imaging of glycan organization on the cell surface. nih.gov |
| Bioluminescence Imaging (BLI) | Staudinger Ligation | Phosphine-Luciferin Reagent | Real-time, high-sensitivity imaging of cell-surface glycans with very low probe concentrations. acs.orgacs.org |
| Flow Cytometry | Staudinger Ligation or SPAAC | Various Fluorophore Conjugates | Quantification of changes in cell-surface glycan expression across cell populations. nih.gov |
Spectroscopic Techniques (e.g., Infrared Reflection-Absorption Spectroscopy) in Characterization
Spectroscopic methods offer powerful means to characterize the chemical structure and environment of molecules. The azide (B81097) group (–N₃) incorporated from 6-azido-6-deoxy-α-D-glucopyranose has a strong and distinct asymmetric stretching vibration that absorbs in a region of the infrared (IR) spectrum (~2100 cm⁻¹) that is largely free from interference from other biological molecules. chemrxiv.orgnih.gov This makes the azide an excellent vibrational probe for IR spectroscopic studies.
Infrared Reflection-Absorption Spectroscopy (IRRAS) is a surface-sensitive technique used to study thin films on reflective substrates. researchgate.net While not a primary tool for in-cell analysis, it is highly valuable for characterizing the orientation and conformation of azide-labeled glycans on model surfaces, such as lipid bilayers, which mimic the cell membrane. The "metal surface selection rule" in IRRAS dictates that only vibrational modes with a dipole moment component perpendicular to the surface are strongly detected, providing information about molecular orientation. researchgate.net
More broadly, techniques like Fourier-transform infrared (FTIR) spectroscopy and two-dimensional infrared (2D-IR) spectroscopy are used to study azide-labeled carbohydrates in solution. chemrxiv.org These methods can provide detailed information about the local environment of the azide probe, including its hydration status and interactions with neighboring molecules. chemrxiv.orgnih.gov The vibrational lifetime and frequency correlation function of the azide stretch are sensitive to hydrogen bonding dynamics, making it a powerful probe for studying carbohydrate-water interactions. nih.gov
| Spectroscopic Technique | Parameter Measured | Information Gained |
|---|---|---|
| FTIR Spectroscopy | Asymmetric stretch absorption frequency (ν ≈ 2100 cm⁻¹) | Confirmation of successful azide incorporation; sensitivity to the local electrostatic environment. chemrxiv.org |
| 2D-IR Spectroscopy | Frequency-frequency correlation function (FFCF) | Dynamics of the local environment, such as hydrogen-bond making and breaking with solvent molecules. nih.gov |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Intensity of the azide stretch on a reflective surface | Orientation and conformation of the azido-glycan relative to the surface. researchgate.net |
Future Perspectives and Emerging Research Directions
Advancements in Enzyme Engineering for Optimized Azido-Sugar Utilization
The efficiency of metabolic glycoengineering relies on the cell's enzymatic machinery to process the unnatural azido-sugar. While some enzymes exhibit surprising promiscuity, such as the O-GlcNAc transferase (OGT) which accepts UDP-6-azido-6-deoxy-glucose as a substrate, many carbohydrate-processing enzymes are hampered by the presence of the azide (B81097) group. nih.govacs.orgacs.org The replacement of a hydroxyl group with an azide can lead to reduced recognition and processing by native glycosyltransferases and other enzymes in the biosynthetic pathway. acs.org
To overcome these limitations, researchers are turning to enzyme engineering. The primary goal is to create mutant enzymes with enhanced activity and specificity for azido-sugar substrates. Two main strategies are employed:
Rational Design: This approach uses knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict specific amino acid substitutions that would create a more accommodating active site for the azido-sugar. nih.govresearchgate.net With the increasing availability of glycosyltransferase crystal structures, this method has become more successful in generating mutants with desired functions. nih.gov
Directed Evolution: This technique mimics natural selection in the laboratory to evolve enzymes with new or improved properties. nih.govcaltech.edu It involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with enhanced activity towards the azido-sugar. researchgate.netcaltech.edunobelprize.org This process can be repeated over several cycles to accumulate beneficial mutations, leading to enzymes that are highly efficient at utilizing azido-sugar donors. nobelprize.orgrcsb.org Frances Arnold, a pioneer in this field, demonstrated how directed evolution can be used to create enzymes with entirely new functions, a principle now being applied to tailor biocatalysts for specific applications. rcsb.org
A key challenge is the development of effective high-throughput screening methods to rapidly identify improved enzyme variants from large libraries. researchwithrutgers.com Recent developments include assays that detect the products of glycosynthase reactions involving azido (B1232118) sugars, facilitating the directed evolution of these enzymes for bespoke glycan synthesis. researchwithrutgers.com By engineering enzymes like glycosyltransferases, researchers aim to increase the incorporation of 6-azido-6-deoxy-glucose into glycans, enabling more sensitive detection and a broader range of applications.
Development of Novel Bioorthogonal Chemistries for Diverse Applications
Once the azide group of 6-azido-6-deoxy-glucose is incorporated into a biomolecule, it serves as a chemical handle for covalent modification via a bioorthogonal reaction. oup.comnih.gov An ideal bioorthogonal reaction is highly selective, rapid, and functions under physiological conditions without interfering with native biological processes. researchgate.net The most established reactions for tagging azides are the Staudinger ligation and azide-alkyne cycloadditions.
| Reaction Type | Description | Advantages | Disadvantages |
| Staudinger Ligation | Reaction between an azide and a triarylphosphine to form a stable amide bond. mdpi.comnih.gov | First major bioorthogonal reaction; requires no catalyst; biocompatible. mdpi.comnih.gov | Slow reaction kinetics. nih.gov |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click chemistry" reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole. nih.govnih.gov | Superior kinetics compared to Staudinger ligation; highly efficient for labeling low-abundance proteins. nih.govacs.org | Copper catalyst is toxic to living cells, limiting in vivo applications. mdpi.comnih.govacs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne (B158145). nih.govnih.gov | Biocompatible for live-cell and in vivo labeling as it avoids copper toxicity. mdpi.comacs.org | Kinetics can vary depending on the specific cyclooctyne and azide structure used. acs.org |
The drive for faster, more efficient, and more versatile labeling tools continues to fuel the development of new bioorthogonal chemistries. Research focuses on synthesizing novel reaction partners to improve kinetics and biocompatibility. For instance, the development of strained alkynes like biarylazacyclooctynone (BARAC) has led to significantly faster reaction rates for SPAAC. nih.govnih.gov Future work in this area will likely involve the creation of new reactive pairs that expand the bioorthogonal toolkit, enabling researchers to perform multiple, simultaneous labeling experiments within the same biological system (orthogonal labeling) and develop fluorogenic probes that light up only upon reaction, reducing background noise in imaging experiments. nih.gov
Expanding the Scope of Metabolic Glycoengineering to New Biological Systems
Metabolic glycoengineering (MGE) has been extensively applied in mammalian systems to study glycosylation in various contexts, from basic cell biology to disease models. nih.govfrontiersin.org However, the glycans on the surfaces of bacteria, fungi, and plants also play critical roles in infection, symbiosis, and environmental interactions. A significant future direction is to systematically expand the application of MGE with azido-sugars like 6-azido-6-deoxy-glucose to these less-studied biological systems.
Applying MGE to prokaryotes presents unique challenges and opportunities. nih.gov Bacteria possess different glycan biosynthetic pathways and cell wall structures compared to mammalian cells. oup.com Despite these differences, studies have successfully demonstrated the metabolic labeling of bacterial cell surfaces. For example, azido-modified N-acetylglucosamine has been used to engineer the surfaces of Staphylococcus aureus. nih.gov Similarly, glycoengineering strategies are being developed to label and detect lipooligosaccharides in Gram-negative bacteria. oup.com
Future research will focus on:
Identifying suitable azido-sugar precursors for various bacterial and plant species, which may require different analogs depending on their specific metabolic pathways.
Overcoming barriers to uptake and metabolism of the sugar analogs in these organisms.
Applying the technology to study host-pathogen interactions , biofilm formation, and the role of the bacterial glycocalyx in environmental adaptation.
Expanding MGE to a wider range of organisms will provide powerful tools to investigate the vast and largely unexplored roles of glycans throughout the biological world.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-azido-6-deoxy-α-D-glucopyranose?
- Methodological Answer : The synthesis typically begins with methyl α-D-glucopyranoside. A key step involves substituting the hydroxyl group at the C6 position with an azide. For example:
-
Step 1 : Protect reactive hydroxyl groups (e.g., using benzylidene or trityl groups) to prevent side reactions .
-
Step 2 : Introduce a leaving group (e.g., iodide or bromide) at C6 via nucleophilic substitution.
-
Step 3 : Perform an azidation reaction using NaN₃ or similar reagents to replace the leaving group with an azide .
-
Yield Optimization : Catalytic hydrogenation or Staudinger reactions are used to reduce intermediates, with yields ranging from 60–85% depending on protecting group strategies .
Table 1 : Comparative Synthesis Strategies
Method Starting Material Key Reagents Yield (%) Reference Nucleophilic substitution Methyl α-D-glucopyranoside NaN₃, NaH, alkyl halides 69–85 Click chemistry precursor 4-Nitrophenyl glucopyranoside Ethynylferrocene, CuSO₄ 69
Q. How is 6-azido-6-deoxy-α-D-glucopyranose characterized structurally?
- Methodological Answer :
- X-ray crystallography : Resolves chair conformation of the pyranose ring and confirms azide substitution at C5. Hydrogen-bonding networks in the crystal lattice are analyzed for stability .
- NMR spectroscopy : H and C NMR identify chemical shifts at C6 (δ ~3.4–3.8 ppm for H6; δ ~65–70 ppm for C6) to confirm azide introduction .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ = 248.0984 for C₆H₁₁N₃O₅) .
Q. What are the primary applications of this compound in glycobiology?
- Methodological Answer :
- Click chemistry : The azide group enables Huisgen cycloaddition with alkynes for bioconjugation (e.g., attaching fluorescent probes or drug molecules) .
- Glycolipid synthesis : Used to create amphiphilic derivatives for studying Toll-like receptor interactions .
- Enzyme substrates : Serves as a modified substrate for glycosyltransferases to probe enzyme specificity .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis?
- Methodological Answer :
- Protecting group strategy : Use regioselective protection (e.g., 4,6-O-benzylidene) to direct substitution at C6 while preserving stereochemistry at other positions .
- Reaction monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess.
- Challenges : Competing elimination or epimerization under harsh conditions (e.g., high temps) require optimized reaction times and mild bases .
Q. What contradictions exist in reported biological activity data?
- Methodological Answer :
- Toxicity vs. utility : While the azide group enhances reactivity for bioconjugation, it may introduce cytotoxicity in cellular assays. Studies recommend post-conjugation purification to remove unreacted azides .
- Enzyme inhibition : Conflicting reports on β-galactosidase inhibition (IC₅₀ ranges from 10–100 μM) suggest context-dependent effects, necessitating buffer/pH optimization .
Q. How does the compound’s stability impact experimental design?
- Methodological Answer :
- Thermal stability : Decomposes above 80°C; reactions should be conducted at ≤60°C .
- Light sensitivity : Azide groups degrade under UV light; store in amber vials at –20°C .
- Hydrolysis : Susceptible to aqueous hydrolysis at acidic pH; use anhydrous solvents for long-term storage .
Q. What advanced analytical methods resolve its conformational dynamics?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict dominant chair conformers and solvent interactions .
- NOESY NMR : Detects through-space interactions to map solution-state conformations .
- Comparative crystallography : Contrasts solid-state (chair) vs. solution (equilibrium with boat/furanose forms) structures .
Data Contradictions and Resolution
Table 2 : Reported Biological Activities and Resolutions
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
